molecular formula C11H10N6O2S B2748568 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1211421-75-8

1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2748568
CAS No.: 1211421-75-8
M. Wt: 290.3
InChI Key: WDVHJOVKHTYRLV-UHFFFAOYSA-N
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Description

1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a complex structure incorporating a pyrazole ring, an oxadiazole ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

    Coupling of the Pyrazole and Oxadiazole Rings: The pyrazole derivative is then coupled with the oxadiazole derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where the thiophene derivative reacts with the intermediate formed from the previous step.

    Formation of the Urea Linkage: Finally, the urea linkage is formed by reacting the intermediate with an isocyanate or by using phosgene in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Iron powder in acetic acid, catalytic hydrogenation

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer biological activity against various diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
  • 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)urea
  • 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-yl)urea

Uniqueness

1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its biological activity and its interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2S/c1-17-5-4-7(16-17)9-14-15-11(19-9)13-10(18)12-8-3-2-6-20-8/h2-6H,1H3,(H2,12,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVHJOVKHTYRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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